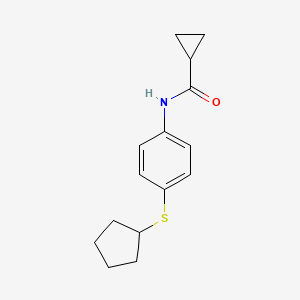

n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide

Descripción

N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring directly attached to a carboxamide group. The carboxamide nitrogen is further substituted with a 4-(cyclopentylthio)phenyl moiety, where a sulfur atom bridges the phenyl ring and a cyclopentyl group.

For instance, cyclopropanecarboxamide derivatives are frequently explored as kinase inhibitors, herbicides, or protease modulators due to their conformational rigidity and metabolic stability .

Propiedades

Fórmula molecular |

C15H19NOS |

|---|---|

Peso molecular |

261.4 g/mol |

Nombre IUPAC |

N-(4-cyclopentylsulfanylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C15H19NOS/c17-15(11-5-6-11)16-12-7-9-14(10-8-12)18-13-3-1-2-4-13/h7-11,13H,1-6H2,(H,16,17) |

Clave InChI |

WYOHHYSBCCGYLZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)SC2=CC=C(C=C2)NC(=O)C3CC3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(cyclopentylthio)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the cyclopropane ring or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified cyclopropane derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of N-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(4-(cyclopentylthio)phenyl)cyclopropanecarboxamide and structurally related compounds, focusing on substituent effects, molecular properties, and reported activities.

Key Findings:

Substituent Effects on Activity :

- Cyclopentylthio vs. Phenylthio : The cyclopentylthio group in the target compound introduces greater steric bulk compared to phenylthio (as in ), which may improve target selectivity or pharmacokinetic properties.

- Heterocyclic Modifications : Substitution with benzo[d]thiazole (e.g., ) or pyrimidine (e.g., ) enhances binding to enzymes like kinases or proteases due to π-π stacking or hydrogen-bonding interactions.

Synthetic Routes :

- The target compound can be synthesized via reductive transamidation (analogous to ) or nucleophilic aromatic substitution (similar to ). Yields for related compounds range from 58% to 67%, depending on reaction conditions .

Biological Applications :

- Agrochemicals : Cyprofuram () and bioherbicidal derivatives () highlight the role of cyclopropanecarboxamides in pest control.

- Pharmaceuticals : Filgotinib Maleate () demonstrates the scaffold’s utility in anti-inflammatory drug development.

Physicochemical Properties :

- Fluorinated analogs (e.g., ) exhibit lower molecular weights and higher polarity, favoring bioavailability, while chlorinated derivatives (e.g., ) prioritize target affinity and stability.

Actividad Biológica

n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NS

- Molecular Weight : 219.33 g/mol

- IUPAC Name : N-(4-(cyclopentylthio)phenyl)cyclopropanecarboxamide

The compound features a cyclopropane ring attached to a phenyl group with a cyclopentylthio substituent, which contributes to its unique biological properties.

The biological activity of n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide primarily involves its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to act as a ligand for specific receptors, influencing signaling pathways related to cell growth and differentiation.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and metastasis.

Antitumor Activity

Recent studies indicate that n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide exhibits significant antitumor properties:

- In vitro Studies : Cell line assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : The inhibition is believed to be mediated through the downregulation of growth factor receptors such as the hepatocyte growth factor receptor (HGFR), which is implicated in cancer progression.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise in reducing inflammation:

- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Breast Cancer Model : In a recent study involving a murine model of breast cancer, treatment with n-(4-(Cyclopentylthio)phenyl)cyclopropanecarboxamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal tissue.

- Inflammatory Disease Trials : Clinical trials are underway to assess the efficacy of this compound in patients with chronic inflammatory conditions. Preliminary results suggest a reduction in symptoms and inflammatory markers.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.